

# "CXCR7 antagonist-1" chemical structure and properties

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## Compound of Interest

Compound Name: CXCR7 antagonist-1

Cat. No.: B10830126

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## An In-Depth Technical Guide to CXCR7 Antagonist-1

For Researchers, Scientists, and Drug Development Professionals

### Abstract

CXCR7, also known as ACKR3, is an atypical chemokine receptor that has emerged as a significant target in various pathological processes, including cancer and inflammatory diseases. Unlike typical G-protein coupled receptors, CXCR7 primarily signals through  $\beta$ -arrestin pathways and acts as a scavenger for the chemokines CXCL12 (SDF-1) and CXCL11 (I-TAC). This technical guide provides a comprehensive overview of a specific antagonist, designated as **CXCR7 Antagonist-1**, a novel small molecule inhibitor of CXCR7. This document details its chemical structure, physicochemical properties, mechanism of action, and relevant experimental protocols for its characterization.

### Chemical Structure and Properties

**CXCR7 Antagonist-1**, identified as compound 1.128 in patent WO2014085490A1, is chemically defined as 4-fluoro-N-(1-(pyrimidin-2-yl)cyclopropyl)-[1,1'-biphenyl]-4-carboxamide. [\[1\]](#)[\[2\]](#)

Chemical Structure:

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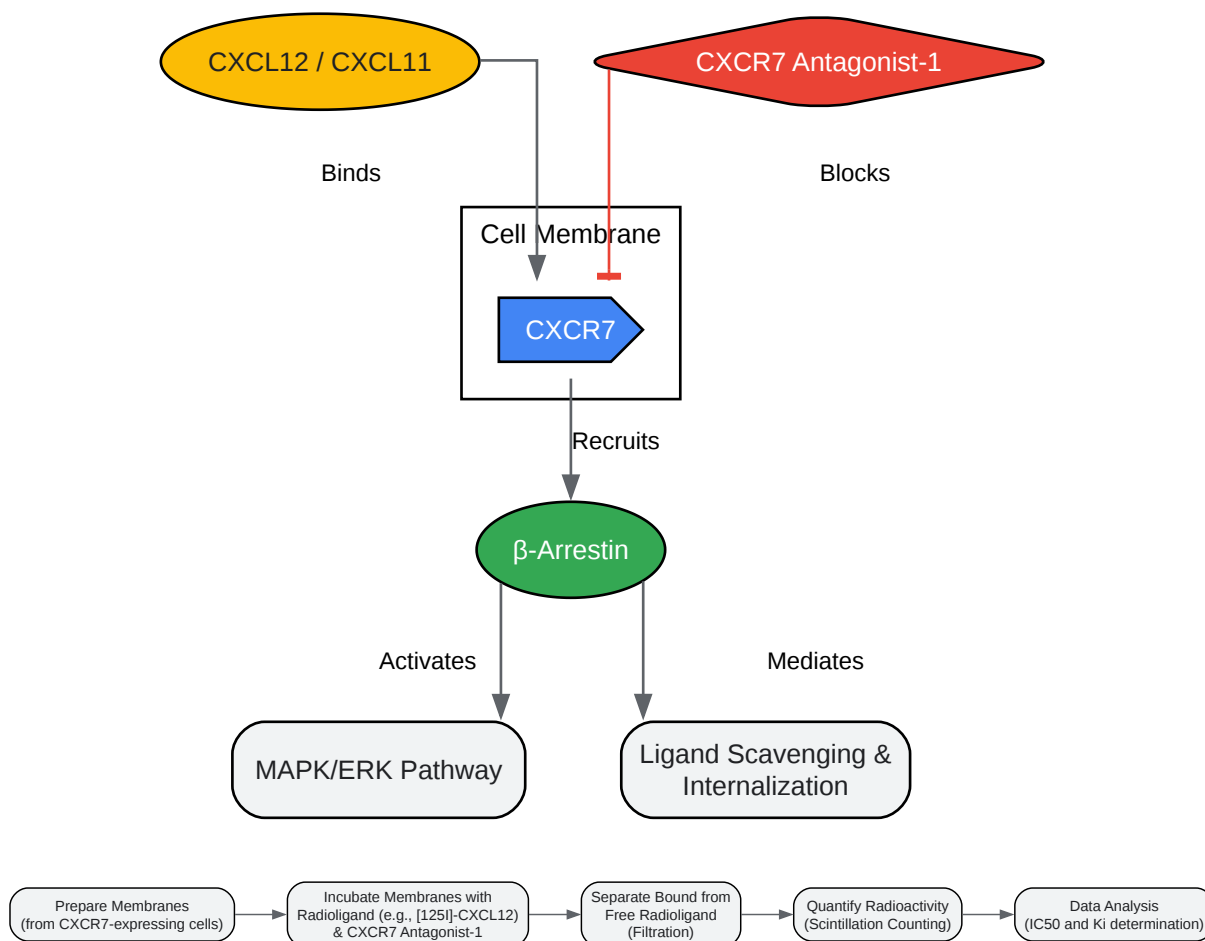
#### Physicochemical Properties:

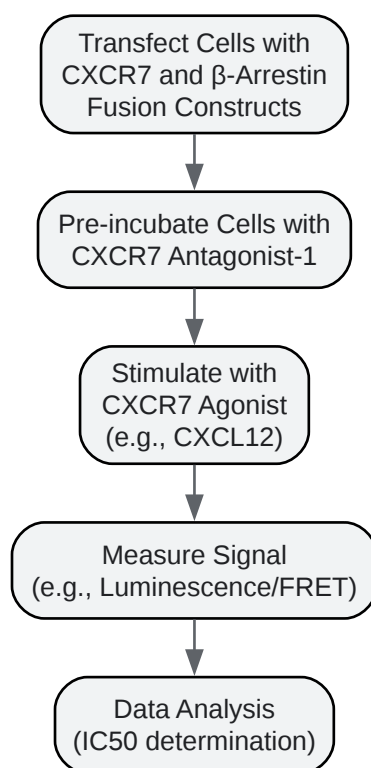
Property	Value	Reference
CAS Number	1613021-99-0	[3]
Molecular Formula	C21H19FN6O	[3]
Molecular Weight	390.41 g/mol	[3]
IUPAC Name	4-fluoro-N-(1-(pyrimidin-2-yl)cyclopropyl)-[1,1'-biphenyl]-4-carboxamide	
Solubility	Soluble in DMSO	
Purity	>98% (commercially available)	

## Mechanism of Action and Signaling Pathway

**CXCR7 Antagonist-1** functions by inhibiting the binding of the chemokines CXCL12 and CXCL11 to the CXCR7 receptor. This receptor, unlike other chemokine receptors, does not couple to G-proteins to mediate downstream signaling. Instead, upon ligand binding, CXCR7 recruits  $\beta$ -arrestin. This recruitment leads to receptor internalization and can trigger G-protein independent signaling cascades, including the activation of the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway. Furthermore, CXCR7 acts as a scavenger receptor, internalizing and degrading its ligands, thereby modulating their extracellular concentrations and influencing the signaling of other receptors, such as CXCR4.

The antagonistic action of **CXCR7 Antagonist-1** blocks these  $\beta$ -arrestin-mediated signaling events and the scavenging function of the receptor.





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